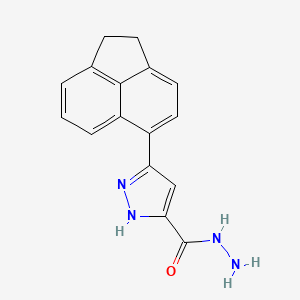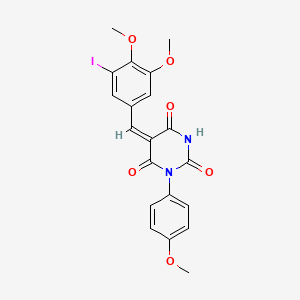![molecular formula C20H26N2O2 B5155064 methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate](/img/structure/B5155064.png)
methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MDMB, and it belongs to the class of benzyl aminoethyl esters. The synthesis method of MDMB involves the reaction of benzoic acid, benzyl chloride, and N,N-dimethylethylenediamine. In
科学的研究の応用
MDMB has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. MDMB has been found to have potent antitumor activity and has been studied for its potential use in cancer therapy. Additionally, MDMB has been found to have antimicrobial activity and has been studied for its potential use in the development of new antibiotics.
作用機序
The mechanism of action of MDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. MDMB has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and cell death. Additionally, MDMB has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects
MDMB has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MDMB has potent antitumor activity against a range of cancer cell lines. Additionally, MDMB has been found to have antimicrobial activity against a range of bacterial strains, including antibiotic-resistant strains. In vivo studies have shown that MDMB has potent antitumor activity in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using MDMB in lab experiments is its potency. MDMB has been found to have potent antitumor and antimicrobial activity, making it an ideal compound for studying these areas of research. Additionally, the synthesis method of MDMB is simple and efficient, making it easy to produce in large quantities. However, one of the limitations of using MDMB in lab experiments is its potential toxicity. MDMB has been found to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for the study of MDMB. One area of research is the development of new cancer therapies based on MDMB. Additionally, further studies are needed to fully understand the mechanism of action of MDMB and its potential applications in other areas of research, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of MDMB in vivo and in clinical trials. Overall, the study of MDMB has the potential to lead to the development of new treatments for cancer and infectious diseases.
合成法
The synthesis method of MDMB involves the reaction of benzoic acid, benzyl chloride, and N,N-dimethylethylenediamine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields MDMB as a white crystalline solid with a high purity level. This synthesis method is simple and efficient, making it an ideal method for the production of MDMB in large quantities.
特性
IUPAC Name |
methyl 4-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)13-14-22(15-17-7-5-4-6-8-17)16-18-9-11-19(12-10-18)20(23)24-3/h4-12H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUWYJYRVOWJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)

![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5155058.png)
![2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5155061.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)

